N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]cyclopropanecarboxamide
Description
N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]cyclopropanecarboxamide is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring attached to an indane moiety
Properties
IUPAC Name |
N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-11-7-9-3-1-2-4-10(9)12(11)14-13(16)8-5-6-8/h1-4,8,11-12,15H,5-7H2,(H,14,16)/t11-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKZETPLSWYTEY-NWDGAFQWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2C(CC3=CC=CC=C23)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)N[C@H]2[C@H](CC3=CC=CC=C23)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]cyclopropanecarboxamide typically involves the following steps:
Formation of the Indane Moiety: Starting from commercially available indanone, the compound undergoes a reduction reaction to form the corresponding alcohol.
Cyclopropanation: The alcohol is then subjected to cyclopropanation using a suitable reagent such as diazomethane or a Simmons-Smith reagent to introduce the cyclopropane ring.
Amidation: Finally, the cyclopropane-containing intermediate is reacted with a carboxylic acid derivative, such as cyclopropanecarboxylic acid chloride, in the presence of a base to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclopropanation step and advanced purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The amide group can be reduced to an amine using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4 or borane (BH3) in THF.
Substitution: SOCl2, PBr3, or other halogenating agents.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding amine.
Substitution: Formation of the corresponding halide derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features may interact with biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure may impart desirable characteristics to polymers or other advanced materials.
Mechanism of Action
The mechanism by which N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]cyclopropanecarboxamide exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may bind to specific enzymes or receptors, modulating their activity. The cyclopropane ring can introduce strain into the molecule, potentially enhancing its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide: Similar structure but with an acetamide group instead of a cyclopropanecarboxamide.
N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]propionamide: Contains a propionamide group, offering different reactivity and properties.
Uniqueness
N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]cyclopropanecarboxamide is unique due to the presence of both the indane and cyclopropane moieties. This combination can lead to distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
